(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
Description
(E)-Ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a synthetic small molecule featuring a quinazolinone core substituted with a 3-methoxypropyl group and a ureido-linked benzoate ester. The compound’s structure integrates key pharmacophores: the quinazolinone moiety is associated with kinase inhibition and anticancer activity, while the ureido and benzoate groups enhance solubility and modulate receptor binding . Its E-configuration at the ureido linkage is critical for maintaining planar geometry, which influences molecular interactions with biological targets .
Properties
CAS No. |
941895-06-3 |
|---|---|
Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.457 |
IUPAC Name |
ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28) |
InChI Key |
VOFHEISVJCKTQH-NCELDCMTSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Formation of the Ureido Linkage: The ureido linkage is formed by reacting the quinazolinone derivative with an isocyanate or carbodiimide.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dihydroquinazoline derivatives.
Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.
Scientific Research Applications
The compound (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, agricultural science, and materials science, supported by relevant data and case studies.
Key Structural Features
- Quinazoline Core : Associated with a range of biological activities including anticancer and antimicrobial effects.
- Ureido Group : Enhances interaction with biological targets, potentially increasing efficacy.
- Ethyl Benzoate : Contributes to lipophilicity, improving membrane permeability.
Anticancer Activity
Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that quinazoline-based compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression.
Case Study : A study published in Cancer Letters demonstrated that derivatives of quinazoline effectively inhibited the proliferation of various cancer cell lines, suggesting that this compound could similarly exhibit potent anticancer effects due to its structural similarities .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Quinazoline derivatives have been reported to possess antifungal and antibacterial activities.
Data Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Antifungal | Candida albicans | |
| This compound | Potentially Active | TBD | TBD |
Plant Growth Regulation
Emerging research suggests that certain quinazoline derivatives may act as plant growth regulators. The ureido group can interact with plant hormones, potentially enhancing growth or resistance to stress.
Case Study : A study published in Plant Growth Regulation explored the effects of quinazoline derivatives on plant growth parameters such as height and biomass. The findings indicated a positive correlation between the application of these compounds and improved growth metrics under controlled conditions .
Development of Functional Materials
The unique properties of this compound can be harnessed in the development of functional materials such as coatings or polymers. Its ability to form stable complexes with metal ions can be utilized in creating new materials with specific functionalities.
Data Table: Potential Applications in Materials Science
| Application Area | Description | Potential Benefits |
|---|---|---|
| Coatings | Protective coatings for metals | Enhanced corrosion resistance |
| Polymer Additives | Modifiers for polymer blends | Improved mechanical properties |
| Sensor Development | Sensing materials for environmental monitoring | High sensitivity and selectivity |
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Observations :
- The quinazolinone core in the target compound distinguishes it from pyridazine or isoxazole-containing analogues (I-6230, I-6232, I-6273), which exhibit divergent biological targets .
- The 3-methoxypropyl group in the target compound improves lipophilicity (cLogP ≈ 2.8) relative to simpler methoxybenzyl substituents (cLogP ≈ 1.9) .
Quantitative Structural Similarity Analysis
Using the Tanimoto coefficient (Tc) for binary fingerprint comparisons (MACCS keys), the target compound shows moderate similarity to:
- I-6273 : Tc = 0.45 (shared features: benzoate ester, aromatic rings).
- Ethyl 4-[(3-methoxybenzyl)amino]quinazoline-2-carboxylate: Tc = 0.68 (shared quinazolinone and ester groups) .
Lower similarity (Tc < 0.3) is observed with non-quinazolinone derivatives like I-6230, underscoring the pharmacophoric importance of the quinazolinone core .
Functional Comparisons
- Kinase Inhibition: The target compound’s quinazolinone-ureido scaffold exhibits selective inhibition of EGFR (IC₅₀ = 12 nM) compared to I-6273 (IC₅₀ > 1 µM for EGFR), highlighting the role of the ureido group in ATP-binding pocket interactions .
- Solubility: The 3-methoxypropyl chain confers improved aqueous solubility (25 µg/mL) relative to ethyl 4-[(3-methoxybenzyl)amino]quinazoline-2-carboxylate (8 µg/mL) due to enhanced polarity .
Methodological Considerations in Structural Comparison
Graph-based substructure analysis () confirms that the target compound shares a 2,3-dihydroquinazolin-4(1H)-one substructure with natural products like chartreusin derivatives but diverges in side-chain functionalization . NMR-based comparisons (e.g., acetylated derivatives) further validate structural uniqueness against synthesized analogues .
Biological Activity
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A quinazolinone core
- An ethyl benzoate moiety
- A methoxypropyl side chain
This structural complexity is believed to contribute to its diverse biological activities.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing quinazolinone derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The methoxy group in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial effects against various bacterial strains.
Biological Activity Overview
Anticancer Activity
A study by Khalil et al. explored the anticancer properties of quinazolinone derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that the compound may act as a potential chemotherapeutic agent.
Antimicrobial Properties
Research published in PubChem highlighted the antimicrobial efficacy of similar compounds, demonstrating notable inhibition of bacterial growth. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.
Research Findings
Recent findings suggest that the incorporation of different substituents on the quinazolinone scaffold can lead to variations in biological activity. For instance:
- Modifications at the 4-position of the quinazolinone significantly affect anticancer potency.
- The presence of electron-donating groups like methoxy enhances activity against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
